molecular formula C13H14N2O3S B11797212 Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

Cat. No.: B11797212
M. Wt: 278.33 g/mol
InChI Key: IKFILBFBJNGEAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic roles in treating infections and inflammatory conditions.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring followed by esterification to yield the final product. Specific methodologies may vary, but they generally adhere to established protocols for heterocyclic compounds.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to modulate enzyme activity, which can lead to significant therapeutic effects. For instance, derivatives of thiazoles are known for their anti-cancer and anti-inflammatory activities due to their ability to inhibit specific kinase pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to this compound. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar thiazole structures have been evaluated against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines, showing promising results in reducing cell viability .

Case Studies

  • Antitumor Activity : In a study examining the effects of thiazole derivatives on HepG-2 cells, significant apoptosis was induced at specific concentrations, demonstrating the compound's potential as an anticancer agent. The study reported an IC50 value indicating effective inhibition of cell growth .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of thiazole derivatives has revealed that modifications on the thiazole ring can enhance or diminish biological activity. This information is crucial for designing more potent analogs .
  • Inhibition of Pathogenic Functions : Another study indicated that certain thiazole-based compounds could impair virulence factors in pathogens like Pseudomonas aeruginosa, reducing motility and toxin production. This suggests a broader application in antimicrobial therapy .

Data Tables

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG-235.58Induces apoptosis via mitochondrial pathway
Similar Thiazole DerivativeHCT-11625.00EGFR inhibition
Another Thiazole CompoundMCF-730.00Cell cycle arrest

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-methoxybenzoate

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(16)9-6-8(4-5-11(9)17-2)10-7-19-13(14)15-10/h4-7H,3H2,1-2H3,(H2,14,15)

InChI Key

IKFILBFBJNGEAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OC

Origin of Product

United States

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